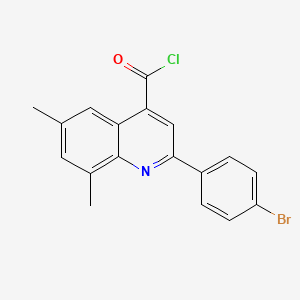2-(4-Bromophenyl)-6,8-dimethylquinoline-4-carbonyl chloride
CAS No.: 1160262-80-5
Cat. No.: VC2551596
Molecular Formula: C18H13BrClNO
Molecular Weight: 374.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1160262-80-5 |
|---|---|
| Molecular Formula | C18H13BrClNO |
| Molecular Weight | 374.7 g/mol |
| IUPAC Name | 2-(4-bromophenyl)-6,8-dimethylquinoline-4-carbonyl chloride |
| Standard InChI | InChI=1S/C18H13BrClNO/c1-10-7-11(2)17-14(8-10)15(18(20)22)9-16(21-17)12-3-5-13(19)6-4-12/h3-9H,1-2H3 |
| Standard InChI Key | FBKMJCZHWHWKJY-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)Cl)C |
| Canonical SMILES | CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)Cl)C |
Introduction
Structural Characteristics and Basic Properties
Molecular Identity
2-(4-Bromophenyl)-6,8-dimethylquinoline-4-carbonyl chloride is characterized by its complex heterocyclic structure, which combines a quinoline core with specific functional groups that determine its chemical behavior. The compound is identified by CAS number 1160262-80-5 and has the molecular formula C18H13BrClNO . This organochlorine compound features several key structural elements that contribute to its reactivity profile and potential applications in synthetic chemistry.
Structural Features
The molecular architecture of this compound is distinguished by a quinoline ring system substituted with a bromophenyl group at the 2-position and two methyl groups at positions 6 and 8 . The 4-position bears a carbonyl chloride (acyl chloride) functional group, which is particularly notable for its reactivity in acylation reactions . The bromine atom on the phenyl ring enhances the compound's electrophilic character, while the methyl substituents contribute to its hydrophobicity and influence its solubility characteristics in various organic solvents .
Chemical Identifiers and Representations
For precise identification and structural representation, the compound is associated with several standardized chemical identifiers as detailed in Table 1.
Table 1: Chemical Identifiers for 2-(4-Bromophenyl)-6,8-dimethylquinoline-4-carbonyl chloride
| Identifier Type | Value |
|---|---|
| CAS Number | 1160262-80-5 |
| Molecular Formula | C18H13BrClNO |
| InChI | InChI=1S/C18H13BrClNO/c1-10-7-11(2)17-14(8-10)15(18(20)22)9-16(21-17)12-3-5-13(19)6-4-12/h3-9H,1-2H3 |
| InChI Key | FBKMJCZHWHWKJY-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)Cl)C |
| PubChem CID | 46779374 |
| Molecular Weight | 374.7 g/mol |
The compound's structural complexity is evident from these chemical identifiers, particularly the SMILES notation and InChI representation, which encode the precise arrangement of atoms and bonds .
Physicochemical Properties
Physical Characteristics
2-(4-Bromophenyl)-6,8-dimethylquinoline-4-carbonyl chloride exhibits physical properties typical of compounds containing both aromatic rings and reactive functional groups. While specific experimental data on its melting point, boiling point, and spectral characteristics would typically be determined through laboratory methods, the compound's structure suggests certain physical behaviors . The presence of the quinoline core and bromophenyl moiety contributes to its likely crystalline appearance at room temperature, while the methyl groups enhance its solubility in non-polar organic solvents compared to unsubstituted analogs.
Solubility Profile
Based on its structural features, this compound is expected to demonstrate good solubility in common organic solvents such as dichloromethane, chloroform, and tetrahydrofuran. The methyl groups at positions 6 and 8 increase the compound's hydrophobicity, which would enhance its solubility in non-polar solvents while limiting water solubility . This solubility profile is particularly important for its applications in organic synthesis, where reaction media selection is crucial for optimal yields and selectivity.
Chemical Reactivity and Synthetic Applications
Reactive Sites and Functional Group Behavior
The primary reactive center in 2-(4-Bromophenyl)-6,8-dimethylquinoline-4-carbonyl chloride is the carbonyl chloride group, which is highly susceptible to nucleophilic attack . This reactive functional group makes the compound valuable as an acylating agent in various synthetic transformations. Additionally, the bromine atom on the phenyl ring provides a site for metal-catalyzed coupling reactions, such as Suzuki-Miyaura, Stille, and Negishi couplings, expanding the compound's utility in constructing more complex molecular architectures .
Applications in Synthetic Chemistry
In the context of organic synthesis, 2-(4-Bromophenyl)-6,8-dimethylquinoline-4-carbonyl chloride serves as a versatile building block for constructing more complex molecules. Its structural features make it particularly valuable in the synthesis of:
-
Amide derivatives: The acyl chloride functionality allows for efficient amide bond formation, which is fundamental in peptide synthesis and pharmaceutical development.
-
Ester compounds: Reaction with alcohols produces esters that can serve as intermediates in multi-step syntheses or as final products with potential biological activities.
-
Extended conjugated systems: Through metal-catalyzed coupling reactions at the bromophenyl position, the molecule can be incorporated into larger π-conjugated systems with potential applications in materials science.
Research Applications and Future Directions
Current Research Utilization
Based on its structural features and reactivity profile, 2-(4-Bromophenyl)-6,8-dimethylquinoline-4-carbonyl chloride likely finds applications in several research areas:
-
Synthetic methodology development: The compound serves as a model substrate for developing new synthetic methods, particularly those involving acyl transfer reactions and metal-catalyzed transformations.
-
Materials science: Derivatives of this compound could potentially be incorporated into extended π-conjugated systems with applications in organic electronics, photovoltaics, or sensing technologies.
-
Medicinal chemistry: The compound provides a platform for developing libraries of structurally diverse molecules for biological screening and drug discovery efforts.
Future Research Directions
Several promising research directions could further explore and exploit the properties of this compound:
-
Investigation of its potential as a scaffold for developing bioactive compounds, particularly targeting diseases where quinoline-based therapeutics have shown efficacy
-
Exploration of metal-catalyzed functionalization of the bromophenyl group to create libraries of derivatives with tailored properties
-
Study of structure-property relationships in materials derived from this compound, particularly those leveraging the extended conjugation possible through the quinoline system
-
Development of green chemistry approaches to utilize this compound in environmentally benign synthetic processes
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume